molecular formula C16H28N6O4S B606127 Biotin-PEG2-Azide CAS No. 1910803-72-3

Biotin-PEG2-Azide

Cat. No.: B606127
CAS No.: 1910803-72-3
M. Wt: 400.5
InChI Key: OVEZMVONEJMGLZ-YDHLFZDLSA-N
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Description

Biotin-PEG2-Azide is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. It is primarily used in click chemistry, a class of bioconjugation reactions that are highly efficient and specific. The compound is often employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to form stable triazole linkages with alkyne-containing molecules .

Mechanism of Action

Target of Action

Biotin-PEG2-Azide, also known as LCZC1266, is a PROTAC linker . This means that it is a component of a larger molecule called a PROTAC (Proteolysis-Targeting Chimera), which is designed to degrade specific proteins within cells. The primary targets of this compound are proteins that have been marked for degradation by the PROTAC molecule.

Mode of Action

This compound contains an Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction is a key part of the “click chemistry” toolkit, which is widely used in drug discovery and bioconjugation. The result of this interaction is the formation of a stable triazole ring, which links the PROTAC to its target protein.

Biochemical Analysis

Biochemical Properties

Biotin-PEG2-Azide plays a crucial role in biochemical reactions, particularly in the labeling of biomolecules. The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction is highly specific and efficient, making this compound an excellent tool for bioconjugation. The biotin moiety of this compound allows it to bind strongly to avidin or streptavidin, facilitating the purification and detection of labeled biomolecules . This compound interacts with various enzymes, proteins, and other biomolecules, enabling the study of protein-protein interactions, enzyme activity, and cellular processes.

Cellular Effects

This compound influences various cellular processes by enabling the precise labeling of biomolecules. This compound can be used to label proteins, nucleic acids, and other cellular components, allowing researchers to track their localization and interactions within cells . The biotinylation of proteins using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated proteins can be used to study the dynamics of protein complexes, signal transduction pathways, and the regulation of gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable triazole linkages through CuAAC reactions . The azide group of this compound reacts with terminal alkynes to form these linkages, which are highly stable and bioorthogonal, meaning they do not interfere with biological systems . This property makes this compound an ideal reagent for labeling biomolecules in complex biological environments. Additionally, the biotin moiety of this compound binds strongly to avidin or streptavidin, allowing for the efficient capture and purification of labeled biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, the compound may degrade, leading to a decrease in its labeling efficiency. Long-term studies have shown that this compound can maintain its activity for several months when stored properly, but its performance may decline if not handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, the compound may cause adverse effects, including toxicity and changes in cellular function. Studies have shown that the optimal dosage of this compound for labeling applications depends on the specific experimental conditions and the target biomolecules .

Metabolic Pathways

This compound is involved in metabolic pathways related to biotinylation and protein labeling. The compound interacts with enzymes and cofactors involved in the biotinylation process, facilitating the attachment of biotin to target biomolecules . This interaction can affect metabolic flux and metabolite levels, particularly in pathways related to protein modification and signal transduction .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG linker enhances the solubility of the compound, allowing it to diffuse efficiently within the cellular environment. This compound can accumulate in specific cellular compartments, depending on the presence of target biomolecules and binding partners .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its labeling activity. For example, this compound can be targeted to the nucleus, mitochondria, or endoplasmic reticulum, depending on the experimental design and the presence of specific targeting sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG2-Azide can be synthesized through a series of chemical reactions. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG2-Azide primarily undergoes click chemistry reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are biotinylated molecules with a stable triazole linkage, which can be used for further bioconjugation applications .

Properties

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZMVONEJMGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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